

An In-depth Technical Guide to 3,7-Dimethyl-5-oxooctanal

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Compound of Interest

Compound Name: 2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198

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A Note on the Target Compound: Initial searches for "**2,2-Dimethyl-5-oxooctanal**" did not yield a corresponding entry in established chemical databases. This suggests that the compound is either not well-characterized or the nomenclature may be imprecise. This guide will focus on a structurally related and documented compound, 3,7-Dimethyl-5-oxooctanal, which is the most plausible alternative based on nomenclature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the known properties and data for 3,7-Dimethyl-5-oxooctanal.

Chemical Identity and Properties

IUPAC Name: 3,7-Dimethyl-5-oxooctanal CAS Number: 5113-72-4^[1]^[2]

The fundamental physicochemical properties of 3,7-Dimethyl-5-oxooctanal are summarized below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1][2]
Molecular Weight	170.25 g/mol	[1][2]
Density	0.9 ± 0.1 g/cm ³ (Predicted)	[1]
Boiling Point	254.7 ± 23.0 °C at 760 mmHg (Predicted)	[1]
Flash Point	93.8 ± 19.6 °C (Predicted)	[1]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C (Predicted)	[1]
Refractive Index	1.427 (Predicted)	[1]
Topological Polar Surface Area	34.1 Å ²	[2]
Rotatable Bond Count	6	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Canonical SMILES	<chem>CC(C)CC(=O)CC(C)CC=O</chem>	[2]
InChI Key	DKPGWUWXFGRPLA-UHFFFAOYSA-N	[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 3,7-Dimethyl-5-oxooctanal are not readily available in the public domain. However, chemical databases indicate potential synthesis routes through the reaction of precursors such as 4-Methyl-2-pentanone (CAS: 108-10-1) and 7-Octen-4-one, 2,6-dimethyl- (CAS: 1879-00-1).[1][2]

A generalized synthetic approach would likely involve a Michael addition or a related conjugate addition reaction, followed by appropriate work-up and purification steps. The precise reaction

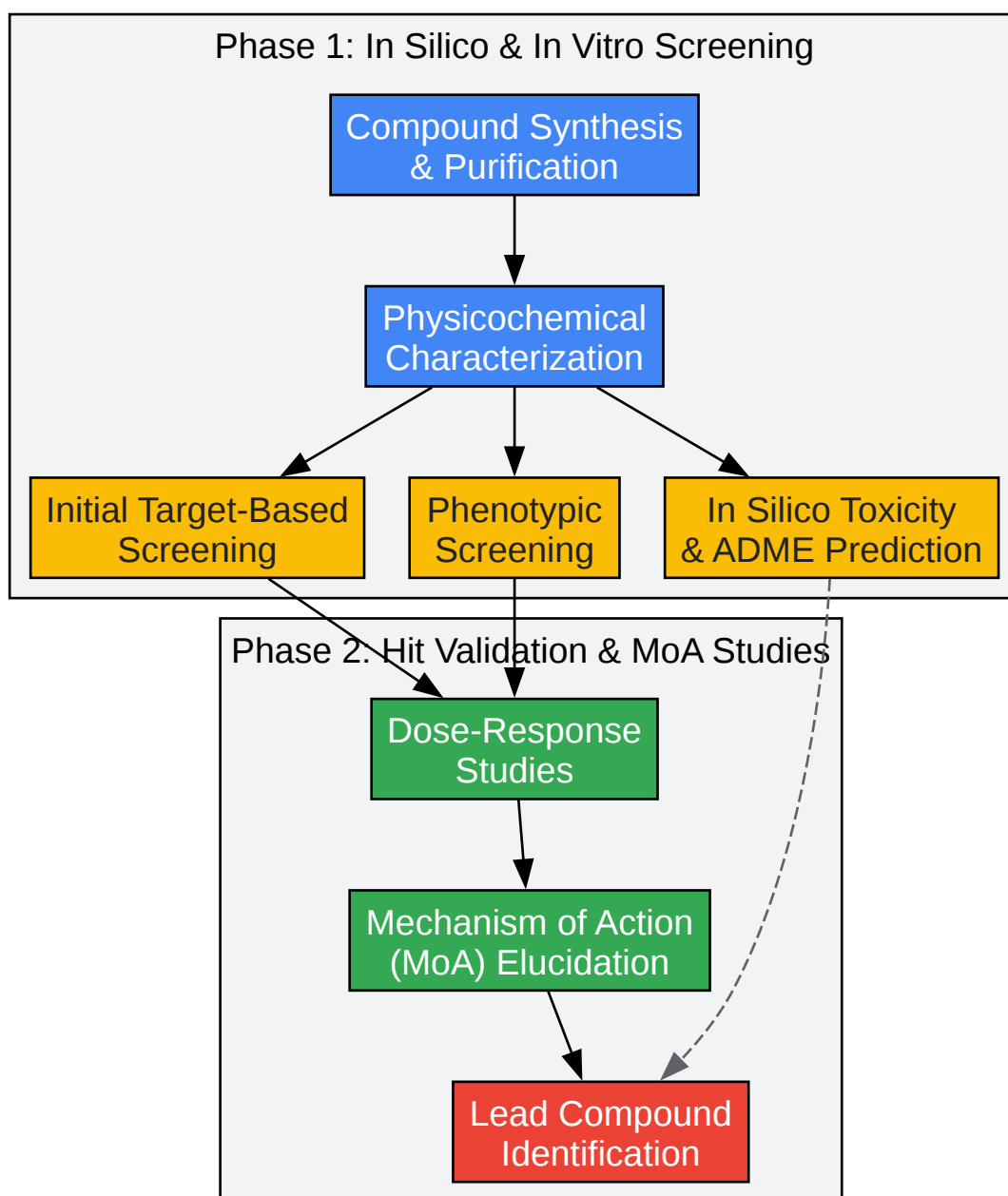
conditions, including catalysts, solvents, temperature, and purification methods (e.g., distillation, chromatography), would require specific laboratory development and optimization.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of 3,7-Dimethyl-5-oxooctanal. Consequently, no signaling pathways involving this compound have been elucidated. For researchers interested in investigating the potential biological effects of this and other novel compounds, a general workflow is proposed below.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization and assessment of a novel chemical entity's biological potential.



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Caption: Workflow for Novel Compound Biological Evaluation.

This generalized workflow provides a roadmap for researchers, starting from the synthesis and initial characterization of a compound, moving through in silico and in vitro screening, and culminating in the identification of a lead compound with a potential mechanism of action. The dotted line indicates that in silico predictions can inform the lead identification process throughout the workflow.

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References

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